Piperazine hydrochloride

説明

See also: Piperazine Monohydrochloride (preferred).

作用機序

Target of Action

Piperazine hydrochloride primarily targets the GABA (γ-aminobutyric acid) receptors located on muscle membranes . These receptors play a crucial role in inhibitory neurotransmission, helping to maintain the balance of excitation and inhibition in the central nervous system .

Mode of Action

This compound interacts with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, which results in the flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By acting as a GABA receptor agonist, this compound enhances the inhibitory effects of GABA, leading to hyperpolarization and subsequent paralysis of the worm .

Pharmacokinetics

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . This solubility profile influences its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites . By causing flaccid paralysis, this compound disrupts the normal functioning of the parasites, making it easier for the host body to remove or expel them .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound readily absorbs water and carbon dioxide from the air . Additionally, the compound’s solubility in water and ethylene glycol can affect its distribution in the body and its interaction with its target receptors . .

生化学分析

Biochemical Properties

Piperazine hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . Additionally, this compound has been shown to dissolve uric acid, producing a soluble urate .

Cellular Effects

This compound influences various cellular processes, particularly in parasitic worms. It binds to GABA receptors on muscle cells, leading to hyperpolarization and paralysis of the worms. This paralysis allows the host body to expel the worms through normal intestinal peristalsis . In cancer cells, this compound has been observed to upregulate intracellular apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, indicating its potential role in inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GABA receptors on muscle cells, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms . This action is mediated by its agonist effects on the inhibitory GABA receptor. Additionally, this compound has been shown to block acetylcholine at the myoneural junction, further contributing to its neuromuscular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can produce electroencephalogram alterations and dose-dependent contractions of isolated smooth muscle .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In swine, a dosage of 110 mg/kg body weight is used, while in poultry, a dosage of 32 mg/kg body weight is administered . Higher doses can lead to toxic or adverse effects, such as neurotoxic symptoms in dogs and cats at doses ≥800 mg/kg . In horses, therapeutic doses can cause soft feces, particularly in young animals .

Metabolic Pathways

This compound is metabolized in the liver, with about 25% being metabolized. It undergoes nitrosation to form N-mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR) . This metabolic pathway highlights the compound’s involvement in the formation of nitrosamines, which are known to have potential carcinogenic effects.

Transport and Distribution

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound . It is transported and distributed within cells and tissues, interacting with transporters and binding proteins that facilitate its localization and accumulation. The compound’s ability to dissolve uric acid and produce a soluble urate further influences its distribution within the body .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific compartments or organelles. The compound’s targeting signals and post-translational modifications direct it to specific cellular locations, where it exerts its effects on activity and function . Its ability to bind to GABA receptors on muscle cells highlights its role in neuromuscular function and paralysis of parasitic worms .

特性

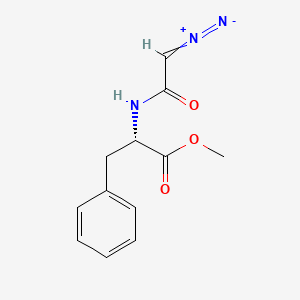

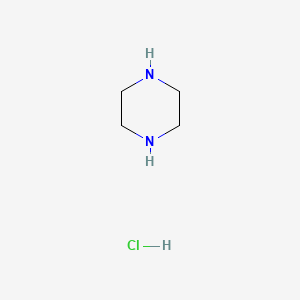

IUPAC Name |

piperazin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQACBWWAIBWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC[NH2+]1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-64-3 | |

| Details | Compound: Piperazine, hydrochloride (1:2) | |

| Record name | Piperazine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

122.60 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7542-23-6, 6094-40-2 | |

| Record name | Piperazine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7542-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6094-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does infection with Ascaridia galli affect vitamin A levels in chickens, and how does Piperazine hydrochloride influence this effect?

A2: Studies show that chickens infected with Ascaridia galli experience a significant decrease in vitamin A levels in their liver compared to uninfected chickens. [] Interestingly, administering this compound to infected chickens resulted in higher liver vitamin A levels than in uninfected chickens not receiving the drug. [] The highest vitamin A levels were observed in uninfected chickens treated with this compound. [] The mechanism behind this phenomenon requires further investigation.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research does not explicitly state the molecular formula and weight of this compound, this information can be easily found in chemical databases. Please refer to reputable sources like PubChem or ChemSpider for this data.

Q3: Is there any information on the stability of this compound under different storage conditions or in various formulations?

A4: The provided research primarily focuses on the biological activity of this compound against Ascaridia galli in chickens. [] It doesn't delve into its material compatibility, stability under various conditions, or formulation specifics.

Q4: Does this compound exhibit any catalytic properties?

A4: The provided research does not mention any catalytic properties of this compound. [1-28] Its primary application in these studies is as an anthelmintic agent.

Q5: Has computational chemistry been employed to study this compound and its derivatives?

A5: While computational chemistry plays a crucial role in modern drug discovery, the provided research doesn't mention any specific studies involving simulations, calculations, or QSAR models for this compound. [1-28]

Q6: How do structural modifications of this compound affect its activity against Ascaridia galli?

A6: The provided research focuses solely on the effects of this compound itself and doesn't explore the activity of its derivatives. [1-28] Therefore, no conclusions can be drawn about the impact of structural modifications on its activity.

Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A7: The research primarily investigates the in vivo efficacy of this compound against Ascaridia galli in chickens and doesn't explore specific formulation strategies. [1-28]

Q8: What are the SHE regulations surrounding the use of this compound?

A8: This Q&A section focuses on the scientific aspects of this compound based on the provided research. [1-28] It's crucial to consult relevant regulatory bodies and guidelines for comprehensive information on SHE regulations.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in chickens?

A9: The provided research doesn't offer detailed insights into the ADME of this compound in chickens. [1-28] Further research is needed to understand its pharmacokinetic profile.

Q10: What is the effective prophylactic dose of this compound against Ascaridia galli in chickens?

A11: The research demonstrates that adding 0.1% this compound to chicken feed shows a clear prophylactic effect against Ascaridia galli. [] A concentration of 0.2% to 0.3% in the feed provided complete protection against infection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。